Platinum(4+);tetranitrate, with the chemical formula , is a platinum-based compound characterized by its tetravalent oxidation state. This compound is of significant interest in both chemistry and medicine due to its potential applications as an anticancer agent and its role in the synthesis of other platinum compounds.
Platinum(4+);tetranitrate can be synthesized from platinum(IV) hydroxide through a reaction with concentrated nitric acid, resulting in the formation of the nitrate salt. This compound is classified as a coordination complex due to the presence of nitrate ligands coordinated to the platinum center. It is also categorized under platinum(IV) complexes, which are known for their stability and unique reactivity compared to platinum(II) counterparts .
The primary method for synthesizing platinum(4+);tetranitrate involves the following reaction:
This reaction entails dissolving platinum(IV) hydroxide in concentrated nitric acid, followed by evaporation to yield the nitrate salt.
In industrial settings, hexahydroxoplatinates(IV) serve as intermediates for producing platinum(4+);tetranitrate. The optimization of reaction conditions is crucial to enhance yield and stability, which involves careful control of temperature and concentration during synthesis.
Platinum(4+);tetranitrate participates in several types of chemical reactions:
The reactions yield various products:
The mechanism of action for platinum(4+);tetranitrate primarily involves its interaction with cellular DNA. The compound forms adducts with DNA, inhibiting transcription and replication processes, which can lead to apoptosis in cancer cells. This mechanism is similar to that observed with other platinum-based anticancer drugs, such as cisplatin .
Platinum(4+);tetranitrate is a crystalline solid, typically found as a colorless or pale yellow powder. It is soluble in water due to its ionic nature.
Key chemical properties include:
Studies indicate that platinum(4+) complexes demonstrate unique electronic properties that enhance their cytotoxic effects compared to traditional platinum(II) drugs. This increased stability allows for better bioreductive activation within biological systems .
Platinum(4+);tetranitrate has several applications across various fields:
Platinum(IV) adopts a low-spin d⁶ configuration with octahedral geometry, enabling diverse coordination modes essential for polynuclear architectures. The kinetic inertness of Pt(IV) centers allows stable metal-metal interactions through bridging ligands like nitrates, which exhibit μ₂-O or μ₄-O bonding patterns. Polynuclear Pt(IV)-tetranitrate frameworks often form linear chains or grids via nitrate oxygen atoms acting as bridges between metal centers [7]. This contrasts with Pt(II) square-planar complexes, where ligand exchange is more dynamic. The high oxidation state of Pt(IV) stabilizes axial positions in octahedral geometry, facilitating controlled assembly of multinuclear structures. Spectroscopic studies (e.g., XANES) confirm Pt–Pt distances of 3.5–4.2 Å in nitrate-bridged systems, indicating weak metal-metal interactions [10].
Table 1: Coordination Modes in Polynuclear Pt(IV)-Nitrate Systems
Bridging Type | Coordination Mode | Structural Outcome | Stability Range |
---|---|---|---|
μ₂-O | Chelating-bidentate | Linear chains | pH 1–5 |
μ₄-O | Bridging-tetradentate | Grid-like networks | pH 2–6 |
Mixed μ₂/μ₄ | Monodentate-bidentate | 3D metal-organic frameworks | pH 3–7 |
Strategic design leverages axial ligand modifications to tune solubility, reducibility, and nuclearity. Electron-withdrawing nitrate ligands lower the reduction potential (E° = –0.25 to –0.45 V vs. Ag/AgCl), enhancing stability against premature reduction [10]. Computational modeling reveals that steric bulk from ancillary ligands (e.g., bipyridines) directs polynuclear assembly by limiting nitrate dissociation. Key design principles include:
Table 2: Impact of Ancillary Ligands on Pt(IV)-Tetranitrate Architectures
Ligand Type | Nuclearity Preference | Reduction Potential (V) | Solubility (g/L) |
---|---|---|---|
Aliphatic amines | Dinuclear | –0.42 | 0.8–1.2 |
Aromatic N-donors | Polynuclear chains | –0.31 | 0.2–0.5 |
Chelating Schiff bases | Tetranuclear grids | –0.28 | <0.1 |
Direct Oxidation Routes
K₂[PtCl₆] reacts with fuming HNO₃ (≥90%) at 80°C for 12 hours, yielding [Pt(NO₃)₆]²⁻ intermediates. Subsequent hydrolysis at pH 4–5 generates polynuclear species via olation:$$\ce{[Pt(NO3)6]^2- + H2O -> [Pt(NO3)4(\mu_2-O)Pt(NO3)4]^{2-} + 2HNO3}$$Alternative oxidants include Cl₂ (g) or iodobenzene dichloride (PhICl₂), which avoid acidic byproducts [5] [7].
Solubility-Driven Synthesis
Controlled water content (10–15% v/v) in acetone/HNO₃ mixtures prevents precipitation of inert [Pt(NO₃)₆]²⁻ salts. This enables stepwise addition of bridging ligands (e.g., pyrazine) to form [{Pt(NO₃)₄}(μ-pyz)]ₙ chains [2] [9].
Ligand-Assisted Assembly
Hexahydroxoplatinate(IV) precursors react with HNO₃ to form nitrate adducts. At 60°C, these undergo self-assembly into trinuclear clusters, as confirmed by mass spectrometry (m/z 890.2 for [Pt₃(NO₃)₁₂O₂]⁴⁻) [2].
Table 3: Optimization of Oxidation Methods for Pt(IV)-Tetranitrate Synthesis
Oxidant | Reaction Conditions | Yield (%) | Key Byproducts |
---|---|---|---|
HNO₃ (fuming) | 80°C, 12 h, pH 1.5 | 72 | NO₂, [Pt(NO₃)₅(H2O)]⁻ |
Cl₂ (g) | 25°C, 3 h, ethanol/water | 88 | HCl, [PtCl₆]²⁻ |
PhICl₂ | 40°C, 1 h, acetonitrile | 95 | PhI, [PtCl₄(NO₃)₂]²⁻ |
Nitrate ligands exhibit labile behavior in Pt(IV) complexes, with exchange rates governed by:
Mechanistic studies using ¹⁵N-NMR show nitrate exchange proceeds via associative pathways with ΔG‡ = 68–75 kJ/mol. Multinuclear complexes exhibit cooperative exchange, where dissociation at one Pt center labilizes adjacent sites [5].
Table 4: Ligand Exchange Kinetics in Selected Pt(IV)-Nitrate Complexes
Complex | k (s⁻¹), 25°C | Activation Energy (kJ/mol) | Primary Mechanism |
---|---|---|---|
[Pt(NO₃)₆]²⁻ | 1.2 × 10⁻⁴ | 75.1 | Associative |
[{Pt(bpy)(NO₃)₂(μ-O)}₂]²⁺ | 3.8 × 10⁻³ | 68.9 | Dissociative-interchange |
[Pt(dien)(NO₃)₃]⁺ | 5.6 × 10⁻⁵ | 79.3 | Associative |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1